molecular formula C43H32N4NaO10S2 B1621612 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide CAS No. 6471-01-8

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B1621612
CAS No.: 6471-01-8
M. Wt: 851.9 g/mol
InChI Key: SRAPWBXUUAWEKM-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxy-substituted aniline ring, a methylsulfonyl group, and a 4-methylphenylmethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Aniline Derivative: Starting with 2,5-dimethoxyaniline, the compound is reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to form 2,5-dimethoxy-N-methylsulfonylaniline.

    Acetamide Formation: The intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to form the final acetamide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethoxyanilino)-N-[(4-methylphenyl)methyl]acetamide
  • 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
  • N-[(4-methylphenyl)methyl]acetamide

Uniqueness

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide is unique due to the presence of both the dimethoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

6471-01-8

Molecular Formula

C43H32N4NaO10S2

Molecular Weight

851.9 g/mol

IUPAC Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C43H32N4O10S2.Na/c1-43(2,21-11-15-23(16-12-21)46-29-19-31(58(52,53)54)37(44)35-33(29)39(48)25-7-3-5-9-27(25)41(35)50)22-13-17-24(18-14-22)47-30-20-32(59(55,56)57)38(45)36-34(30)40(49)26-8-4-6-10-28(26)42(36)51;/h3-20,46-47H,44-45H2,1-2H3,(H,52,53,54)(H,55,56,57);

InChI Key

SRAPWBXUUAWEKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)O.[Na]

Origin of Product

United States

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